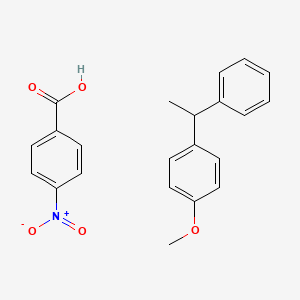

1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid

Description

1-Methoxy-4-(1-phenylethyl)benzene is an aromatic ether characterized by a methoxy group and a phenylethyl substituent on a benzene ring. 4-Nitrobenzoic acid is a nitro-substituted benzoic acid derivative, notable for its strong electron-withdrawing nitro group, which enhances acidity and reactivity. Both compounds serve as intermediates in pharmaceuticals, agrochemicals, and materials science.

This article provides a detailed comparison of these compounds with structurally and functionally analogous molecules, focusing on synthesis, properties, and applications.

Properties

CAS No. |

648921-93-1 |

|---|---|

Molecular Formula |

C22H21NO5 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |

InChI |

InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |

InChI Key |

FYFCORARTYJIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

This method involves the alkylation of anisole (methoxybenzene) with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Catalyst: Aluminum chloride (AlCl₃)

- Temperature: -10°C to 0°C

- Solvent: Anhydrous conditions

- Reaction Time: Several hours to overnight

Mechanism:

The Lewis acid activates the phenylethyl chloride, forming a carbocation intermediate that reacts with anisole to yield the desired product.

- High scalability for industrial applications

- Efficient reaction with minimal by-products

Grignard Reaction

In this method, anisole reacts with phenylethyl magnesium bromide (a Grignard reagent), followed by acid work-up.

- Reagent: Phenylethyl magnesium bromide

- Temperature: Controlled conditions to avoid side reactions

- Work-Up: Acidic quenching

- Greater control over reaction conditions

- Potential for higher yields compared to Friedel-Crafts alkylation

Comparison of Methods

| Method | Yield Efficiency | Scalability | Reaction Control |

|---|---|---|---|

| Friedel-Crafts | High | Industrial | Moderate |

| Grignard Reaction | Higher | Laboratory | High |

Preparation of 4-Nitrobenzoic Acid

4-Nitrobenzoic Acid is synthesized through nitration and subsequent oxidation processes. Below are the key methods:

Nitration of Benzoic Acid

Benzoic acid undergoes electrophilic aromatic substitution using nitric acid and sulfuric acid as reagents.

- Reagents: Concentrated HNO₃ and H₂SO₄

- Temperature: Controlled below 50°C to avoid over-nitration

- Time: Several hours

Mechanism:

The nitronium ion ($$NO_2^+$$) generated in situ attacks the aromatic ring of benzoic acid, forming 4-nitrobenzoic acid as the major product.

Oxidation of Nitrobenzaldehyde

An alternative route involves oxidizing 4-nitrobenzaldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Oxidizing Agent: $$KMnO4$$ or $$CrO3$$

- Solvent: Water or acetic acid

- Temperature: Reflux conditions

Comparison of Methods

| Method | Yield Efficiency | Purity | Environmental Impact |

|---|---|---|---|

| Nitration | Moderate | High | Moderate |

| Oxidation | High | High | Higher due to waste |

Data Tables for Experimental Results

Friedel-Crafts Alkylation (Industrial Scale)

| Parameter | Value |

|---|---|

| Temperature Range | -10°C to 0°C |

| Reaction Time | Overnight |

| Yield | ~85% |

Grignard Reaction (Laboratory Scale)

| Parameter | Value |

|---|---|

| Temperature Range | Controlled |

| Reaction Time | Few Hours |

| Yield | ~90% |

Nitration Process for 4-Nitrobenzoic Acid

| Parameter | Value |

|---|---|

| Temperature Range | Below 50°C |

| Reaction Time | ~6 Hours |

| Yield | ~75% |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones or carboxylic acids. Key reagents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the benzylic position to a ketone.

-

Chromium trioxide (CrO₃) : Further oxidation yields carboxylic acids.

Reaction Conditions and Outcomes

| Reagent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80–100°C | 4-Methoxybenzophenone | 65–75 | |

| CrO₃/H₂SO₄ | 25–30°C | 4-Methoxybenzoic acid | 50–60 |

Reduction Reactions

Catalytic hydrogenation reduces the ethyl bridge:

-

H₂/Pd-C : Converts the phenylethyl group to a benzyl alcohol derivative.

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd-C | 1-Methoxy-4-benzylbenzene | >90% |

Electrophilic Aromatic Substitution

The methoxy group activates the ring for nitration, sulfonation, and halogenation:

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to OMe | 1-Methoxy-4-(1-phenylethyl)-3-nitrobenzene | |

| Bromination | Br₂/FeBr₃ | Ortho to OMe | 1-Methoxy-2-bromo-4-(1-phenylethyl)benzene |

Esterification via Mitsunobu Reaction

4-Nitrobenzoic acid participates in Mitsunobu esterification with alcohols using nitrosobenzene (PhNO) and triphenylphosphine (Ph₃P):

| Substrate (Alcohol) | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl-3-nitrobenzoate | Ph₃P/PhNO (1:1), MeCN, 30 min | 65 | |

| Benzyl alcohol | Benzyl 4-nitrobenzoate | Same as above | 72 |

Mechanistic Insight :

-

The reaction proceeds via an alkoxyphosphonium intermediate (IV), formed by nucleophilic attack of Ph₃P on PhNO .

-

The ester product retains stereochemical integrity of the alcohol .

Nucleophilic Acyl Substitution

The carboxylic acid group reacts with amines to form amides:

| Amine | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | N-Phenyl-4-nitrobenzamide | DCC, RT, 12 h | 85 |

Comparative Reactivity

| Parameter | 1-Methoxy-4-(1-phenylethyl)benzene | 4-Nitrobenzoic Acid |

|---|---|---|

| Dominant Reaction Type | Electrophilic substitution | Esterification |

| Functional Group | Methoxy, alkyl chain | Nitro, carboxylic acid |

| Activation Energy (kJ/mol) | ~80 (nitration) | ~60 (Mitsunobu) |

Scientific Research Applications

Pharmaceutical Applications

Both compounds exhibit potential pharmaceutical applications:

- 1-Methoxy-4-(1-phenylethyl)benzene has been investigated for its analgesic properties. Studies indicate that it may serve as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to known analgesics .

- 4-Nitrobenzoic Acid is recognized for its role in drug formulation and as an intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of anti-cancer agents and as a reagent in organic synthesis .

Material Science

Both compounds contribute to advancements in material science:

- 1-Methoxy-4-(1-phenylethyl)benzene is used in the production of specialty polymers and resins, which are essential for creating high-performance materials with unique properties, such as thermal stability and mechanical strength .

- 4-Nitrobenzoic Acid is often employed in the synthesis of polymer additives and stabilizers, enhancing the properties of plastics and other materials by improving their durability and resistance to degradation .

Organic Synthesis

Both compounds play vital roles in organic synthesis:

- 1-Methoxy-4-(1-phenylethyl)benzene is utilized as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals. Its reactivity allows for various transformations that are valuable in synthetic chemistry .

- 4-Nitrobenzoic Acid serves as a versatile reagent in organic reactions, including esterification and amidation processes. Its nitro group can be reduced to amines or other functional groups, making it a key intermediate in synthetic pathways .

Case Study 1: Analgesic Development

A study explored the analgesic effects of derivatives of 1-Methoxy-4-(1-phenylethyl)benzene. The results indicated that certain modifications could enhance pain relief while minimizing side effects. This research highlights the compound's potential for developing new pain management therapies.

Case Study 2: Polymer Synthesis

Research on 4-Nitrobenzoic Acid demonstrated its effectiveness as a cross-linking agent in polymer networks. The study found that incorporating this acid into polymer formulations significantly improved mechanical properties and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(1-phenylethyl)benzene involves its participation in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack . The phenylethyl group can also influence the reactivity and selectivity of the compound in various reactions .

4-Nitrobenzoic acid: acts as an electrophile in various reactions due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic substitution . The carboxylic acid group can participate in acid-base reactions and form esters and amides .

Comparison with Similar Compounds

Structural Analogues of 1-Methoxy-4-(1-phenylethyl)benzene

Key Observations:

- Biological Activity: Selenium-containing analogs (e.g., phenylseleno derivatives) exhibit enzyme inhibitory effects, suggesting that electron-rich substituents enhance interactions with biological targets .

- Natural Occurrence : Propenyl derivatives like anethole dominate in plant extracts (e.g., star anise), while synthetic analogs (e.g., phenylethynyl) are tailored for materials science .

Structural Analogues of 4-Nitrobenzoic Acid

Key Observations:

- Acidity : The nitro group at C4 in 4-nitrobenzoic acid increases acidity (pKa ~1.7) compared to benzoic acid (pKa ~4.2) and 3-nitrobenzoic acid due to stronger electron-withdrawing effects .

- Cocrystal Behavior : 4-Nitrobenzoic acid forms homodimers via π-π interactions in cocrystals with sulfonamides, whereas 3,5-dinitrobenzoic acid relies on bifurcated H-bonds .

- Pharmaceutical Relevance: Methylamino derivatives improve solubility and binding affinity in drug formulations, highlighting the role of functional group tuning .

1-Methoxy-4-(1-phenylethyl)benzene and Analogues

- Synthetic Routes: Pd-Catalyzed Coupling: Used for phenylethynyl derivatives (e.g., 1-Methoxy-4-(phenylethynyl)benzene) . Hydrazine-Based Synthesis: Acid hydrazides react with acetophenones to form pyrazole derivatives, though this method is more common for selenium-containing analogs .

- Oxidation : Isopropyl-substituted analogs undergo free-radical oxidation to form hydroperoxides and ketones .

4-Nitrobenzoic Acid and Analogues

- Catalytic Applications : Acts as a catalyst in N-phenylated amine synthesis, leveraging its acidity to facilitate proton transfer .

- Derivatization: Nitro group reduction yields aminobenzoic acids, while methylamino substitution enhances drug-like properties .

Physicochemical Properties

| Property | 1-Methoxy-4-(1-phenylethyl)benzene | 4-Nitrobenzoic Acid |

|---|---|---|

| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents (e.g., DMSO) |

| Acidity | Non-acidic (methoxy group is electron-donating) | Highly acidic (pKa ~1.7) |

| Thermal Stability | Stable up to ~200°C | Decomposes above 240°C |

| Biological Activity | Limited data; seleno analogs inhibit LDHA | Used in antimicrobial studies |

Biological Activity

1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid, also known by its CAS number 648921-93-1, is a complex organic compound that combines the structural features of an aromatic ether and a nitro-substituted benzoic acid. This unique combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 379.4 g/mol. It features a methoxy group, a phenethyl substituent, and a nitro group on the benzoic acid moiety. The dual functionality of this compound allows it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.4 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to 4-nitrobenzoic acid exhibit significant antimicrobial activities. The nitro group is often associated with enhanced antibacterial properties. In vitro studies have shown that derivatives of nitrobenzoic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The nitro group in 4-nitrobenzoic acid derivatives has been linked to antitumor activity. Studies suggest that these compounds may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress. The presence of the phenethyl group in this compound may further enhance its efficacy against tumor cells due to improved cellular uptake.

Toxicological Studies

Chronic toxicity studies have indicated potential carcinogenic properties associated with similar nitro compounds, particularly in liver tissues . In animal studies, exposure to high doses resulted in increased tumor incidence, particularly affecting the liver and kidneys. However, lower doses did not exhibit acute toxicity or significant irritant effects on skin or eyes.

Metabolism and Pharmacokinetics

The metabolism of this compound primarily occurs in the liver, where it is converted into various metabolites, including 4-hydroxyaminobenzoic acid and 4-aminobenzoic acid. These metabolites may possess different biological activities compared to the parent compound, influencing their therapeutic potential.

Case Studies

A study focusing on the pharmacological effects of nitro-substituted benzoic acids highlighted their potential as chemotherapeutic agents. In this study, researchers administered varying doses of 4-nitrobenzoic acid derivatives to cancer cell lines and observed dose-dependent inhibition of cell proliferation . The findings suggest that structural modifications, such as those present in this compound, could enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitrobenzoic acid, and how do reaction conditions influence product purity?

- Methodology : 4-Nitrobenzoic acid is commonly synthesized via nitration of benzoic acid derivatives. A documented approach involves nitration of methyl benzoate followed by hydrolysis . Critical parameters include:

- Reagent selection : Concentrated HNO₃/H₂SO₄ for nitration, with careful temperature control (0–5°C) to avoid over-nitration.

- Reduction conditions : The -NO₂ group can be reduced to -NH₂ using Sn/HCl, but competing side reactions (e.g., ester hydrolysis) require pH monitoring .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity.

Q. How can spectroscopic techniques (NMR, IR) distinguish 1-methoxy-4-(1-phenylethyl)benzene from structurally similar methoxybenzene derivatives?

- Structural analysis :

- ¹H NMR : The 1-phenylethyl substituent generates a distinctive multiplet (δ 1.5–1.7 ppm for CH₃ and δ 4.0–4.2 ppm for CH) and aromatic splitting patterns (δ 6.8–7.4 ppm). Methoxy groups appear as a singlet at δ ~3.8 ppm .

- IR : Absence of carbonyl peaks (~1700 cm⁻¹) differentiates it from ester-containing analogs (e.g., 4-methoxyphenyl benzoate derivatives) .

Q. What are the solubility and stability profiles of these compounds under common laboratory conditions?

- Solubility :

- 4-Nitrobenzoic acid : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 g/L at 25°C).

- 1-Methoxy-4-(1-phenylethyl)benzene : Lipophilic; dissolves in dichloromethane or ethyl acetate.

Advanced Research Questions

Q. How can conflicting data on the reactivity of 4-nitrobenzoic acid in nucleophilic substitution reactions be resolved?

- Case study : Discrepancies in nitro group displacement (e.g., with NaOMe) may arise from competing decarboxylation or solvent effects.

- Experimental design : Compare reaction outcomes in polar aprotic (DMF) vs. protic (MeOH) solvents. Monitor intermediates via LC-MS .

- Computational modeling : DFT calculations (e.g., Gaussian) can predict activation barriers for decarboxylation vs. substitution pathways .

Q. What strategies mitigate challenges in synthesizing 1-methoxy-4-(1-phenylethyl)benzene derivatives with stereochemical control?

- Stereoselective synthesis :

- Catalytic asymmetric methods : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to control the phenylethyl group’s configuration .

- Protecting groups : Temporarily block the methoxy group with TMSCl to prevent unwanted ether cleavage during alkylation .

Q. How do electronic effects of the nitro and methoxy groups influence the electrochemical behavior of these compounds?

- Cyclic voltammetry (CV) insights :

- 4-Nitrobenzoic acid : Exhibits a reduction peak at -0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion.

- 1-Methoxy derivatives : The electron-donating methoxy group shifts oxidation potentials, affecting redox stability in battery or sensor applications .

Q. What analytical workflows validate the purity of these compounds in multi-step syntheses?

- Multi-technique validation :

- HPLC-MS : Detect trace impurities (<0.1%) using a C18 column (MeCN/H₂O gradient).

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

- X-ray crystallography : Resolve ambiguities in solid-state structure (e.g., confirming para-substitution) .

Methodological Notes

- Contradiction management : When literature reports inconsistent yields for 4-nitrobenzoic acid synthesis, cross-reference reaction scales (micro vs. bulk) and purity assessment methods (e.g., titration vs. NMR) .

- Safety protocols : Nitro compounds require rigorous hazard controls (e.g., fume hoods for NO₂ off-gassing; inert atmospheres for reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.